N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then functionalized with a 3-methoxyphenyl group through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperazine derivative with 5-chloropyridine-2-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a central nervous system agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyridin-3-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
- N-(5-bromopyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-16-4-2-3-15(11-16)23-9-7-22(8-10-23)13-18(24)21-17-6-5-14(19)12-20-17/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJYKSBMEAUFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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